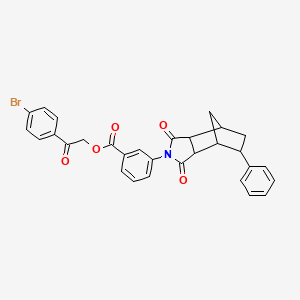

![molecular formula C27H52N3O7P B12462328 {[1-(4-Amino-2-oxopyrimidin-1-YL)-3-hydroxypropan-2-YL]oxy}methyl(3-(hexadecyloxy)propoxy)phosphinic acid](/img/structure/B12462328.png)

{[1-(4-Amino-2-oxopyrimidin-1-YL)-3-hydroxypropan-2-YL]oxy}methyl(3-(hexadecyloxy)propoxy)phosphinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Brincidofovir, sold under the brand name Tembexa, is an antiviral drug used primarily for the treatment of smallpox. It is a lipid conjugate prodrug of cidofovir, designed to release cidofovir intracellularly, allowing for higher intracellular and lower plasma concentrations of cidofovir, effectively increasing its activity against double-stranded DNA viruses, as well as oral bioavailability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Brincidofovir is synthesized through the conjugation of cidofovir with a lipid molecule. The lipid aspect of the molecule mimics endogenous lysophosphatidylcholine, facilitating its entry into cells. The synthetic route involves the esterification of cidofovir with a lipid moiety, typically under mild acidic conditions to avoid degradation of the sensitive nucleotide analog .

Industrial Production Methods: Industrial production of brincidofovir involves large-scale esterification processes, followed by purification steps such as crystallization and chromatography to ensure high purity and yield. The process is designed to be scalable and cost-effective, ensuring that the drug can be produced in sufficient quantities for medical use .

Analyse Des Réactions Chimiques

Types of Reactions: Brincidofovir undergoes several chemical reactions, including hydrolysis, phosphorylation, and oxidation. The primary reaction is the hydrolysis of the phosphodiester bond, releasing cidofovir, which is then phosphorylated to its active diphosphate form .

Common Reagents and Conditions:

Hydrolysis: Typically occurs under physiological conditions within the cell.

Phosphorylation: Catalyzed by cellular kinases.

Oxidation: Mediated by cytochrome P450 enzymes, particularly CYP4F2.

Major Products Formed:

Cidofovir: The primary active metabolite.

Cidofovir Diphosphate: The pharmacologically active form that inhibits viral DNA polymerase.

Applications De Recherche Scientifique

Brincidofovir has been extensively studied for its antiviral properties. It is used in the treatment of various viral infections, including smallpox, cytomegalovirus, adenovirus, and herpes simplex virus. Its broad-spectrum antiviral activity makes it a valuable tool in both clinical and research settings .

In addition to its antiviral applications, brincidofovir has shown potential in treating other conditions. For example, it has been investigated for its antiproliferative properties in natural killer/T-cell lymphoma, demonstrating significant inhibition of cell viability in preclinical studies .

Mécanisme D'action

Brincidofovir is a prodrug that is composed of cidofovir conjugated with a lipid molecule. Once inside the infected cell, the lipid molecule is cleaved, releasing cidofovir. Cidofovir is then phosphorylated to cidofovir diphosphate, which inhibits viral DNA polymerase-mediated DNA synthesis. The drug acts as an acyclic nucleotide and incorporates itself into the viral DNA chain, thereby halting viral DNA synthesis .

Comparaison Avec Des Composés Similaires

Brincidofovir is unique in its design as a lipid conjugate prodrug of cidofovir. This design enhances its oral bioavailability and reduces the nephrotoxicity typically associated with cidofovir. Similar compounds include:

Cidofovir: The parent compound, used intravenously with significant nephrotoxicity.

Tecovirimat: Another antiviral used for smallpox, with a different mechanism of action targeting the viral envelope protein

Brincidofovir’s lipid conjugation allows for oral administration and improved pharmacokinetics, making it a more convenient and potentially safer option compared to its parent compound .

Propriétés

IUPAC Name |

[1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethyl-(3-hexadecoxypropoxy)phosphinic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H52N3O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-35-20-16-21-37-38(33,34)24-36-25(23-31)22-30-18-17-26(28)29-27(30)32/h17-18,25,31H,2-16,19-24H2,1H3,(H,33,34)(H2,28,29,32) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJFKKQWPMNTIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCCCOP(=O)(COC(CN1C=CC(=NC1=O)N)CO)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H52N3O7P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-ethyl-5-methyl-2-{[phenyl(phenylsulfanyl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B12462257.png)

![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12462263.png)

![2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B12462265.png)

![4-(4-methoxyphenyl)-2-[2-oxo-2-(piperidin-1-yl)ethyl]phthalazin-1(2H)-one](/img/structure/B12462268.png)

![6-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B12462272.png)

-phenyldiazenyl]phenyl}amino)methylidene]carbamate (non-preferred name)](/img/structure/B12462274.png)

![1-(4-fluorophenyl)-N-[3-(imidazol-1-yl)propyl]pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12462292.png)

![2,8-Dibromo-6-chloro-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B12462298.png)

![N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12462303.png)